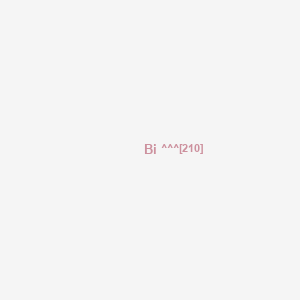
Bismuth-210
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth-210, also known as this compound, is a useful research compound. Its molecular formula is Bi and its molecular weight is 209.98412 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Bismuth - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Tracing and Biogeochemical Studies
Aquatic Systems Tracer
Bismuth-210 serves as a tracer in aquatic systems, particularly for studying particle dynamics and scavenging processes. Research indicates that the combined measurements of lead-210 and this compound can elucidate particulate flux in shallow marine environments. This is crucial for understanding chemical cycling in lakes and coastal areas, where particle transport significantly influences biogeochemical processes .
Research Findings
- Study Objective : Demonstrate the practicality of using this compound as a tracer for measuring particle flux.
- Methodology : The study employed a simple technique to measure the radionuclide pair (lead-210 and this compound) in a dynamic nearshore system.
- Results : The derived particle fluxes from this compound were found to be concordant with those derived from other established methods, indicating its effectiveness as a tracer in aquatic systems.
| Study | Year | Key Findings |
|---|---|---|
| Fowler et al. | 2010 | Advocated for measuring this compound in aquatic systems |
| Wang et al. | 2019 | Validated this compound's role in particle dynamics |
| Kim & Hong | 2019 | Highlighted bismuth's affinity for biogenic particles |
Nuclear Applications
Production of Polonium-210
this compound is integral to the production of polonium-210 through neutron irradiation. A self-sustaining nuclear chain reaction involving bismuth salts has been reported, allowing for cost-effective production of polonium-210. This method utilizes the high hydrogen density of bismuth compounds to enhance neutron moderation, thereby increasing the efficiency of neutron capture by bismuth-209 .
Industrial Significance
The ability to produce polonium-210 efficiently has implications for various industries:
- Nuclear Power Generation : Polonium-210 is used in radioisotope thermoelectric generators (RTGs) for satellites, providing a reliable power source.
- Medical Applications : Polonium-210's high energy alpha emissions are explored for radiotherapy treatments.
| Application | Description |
|---|---|
| RTGs | Used in satellites for continuous power supply |
| Radiotherapy | Potential use in cancer treatment due to high alpha emission energy |
Radiochemical Research
X-ray Production Studies
this compound has been studied for its X-ray emission properties when subjected to disintegration processes involving lead-210. The investigation into L X-rays induced by lead decay has implications for improving measurement techniques in radiochemistry .
Research Insights
The interaction between lead-210 and bismuth targets allows researchers to explore:
- Energy absorption coefficients
- Ionization cross sections
These studies aim to enhance the accuracy of radiochemical measurements and improve detection methods.
Method Development for Isotope Recovery
Polonium Recovery Techniques
Innovative methods have been developed for recovering polonium-210 from irradiated bismuth using pyrochemical and solvent extraction processes. These techniques aim to improve yield and efficiency in isolating polonium from its parent isotopes .
| Technique | Description |
|---|---|
| Pyrochemical Extraction | Involves heating irradiated bismuth with sodium hydroxide to recover polonium |
| Solvent Extraction | Utilizes liquid-liquid extraction methods for purification |
Propriétés
Numéro CAS |
14331-79-4 |
|---|---|
Formule moléculaire |
Bi |
Poids moléculaire |
209.98412 g/mol |
Nom IUPAC |
bismuth-210 |
InChI |
InChI=1S/Bi/i1+1 |
Clé InChI |
JCXGWMGPZLAOME-OUBTZVSYSA-N |
SMILES |
[Bi] |
SMILES isomérique |
[210Bi] |
SMILES canonique |
[Bi] |
Synonymes |
210Bi radioisotope Bi-210 radioisotope Bismuth-210 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














